(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride
CAS No.:
Cat. No.: VC17484019
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15ClN2O |
|---|---|
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
| Standard InChI Key | KZAARVOMJFVMAJ-UOERWJHTSA-N |
| Isomeric SMILES | CN1CCO[C@H]2[C@@H]1CNC2.Cl |
| Canonical SMILES | CN1CCOC2C1CNC2.Cl |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a 1,4-oxazine moiety. The (4aS,7aR) configuration denotes the specific spatial arrangement of the two bridgehead atoms, ensuring a rigid three-dimensional structure. The methyl group at position 4 introduces steric bulk, influencing both conformational stability and intermolecular interactions .
Stereochemical Implications
X-ray crystallographic studies of analogous pyrrolo-oxazine derivatives reveal that the (4aS,7aR) configuration enforces a boat-like conformation in the oxazine ring, while the pyrrolidine component adopts an envelope conformation. This arrangement creates distinct hydrophobic and hydrophilic regions, critical for molecular recognition processes .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine hydrochloride typically follows a multi-step sequence:
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Ring-Closing Strategy: Cyclization of a linear precursor containing both amine and alcohol functionalities, facilitated by Mitsunobu conditions or acid catalysis .
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Stereochemical Control: Use of chiral auxiliaries or asymmetric hydrogenation to establish the (4aS,7aR) configuration .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity .
Optimization Challenges
Critical challenges include minimizing racemization during cyclization and achieving high diastereoselectivity. Recent advances in flow chemistry have improved yields (65–78%) by enabling precise control over reaction parameters such as temperature and residence time .
Physicochemical Properties
Basic Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅ClN₂O | |
| Molecular Weight | 178.66 g/mol | |
| LogP (Predicted) | 0.41 | |
| Aqueous Solubility | 12.4 mg/mL (pH 7.4) |
Stability Profile
Biological Activity and Mechanism
Central Nervous System (CNS) Effects
Structural analogs exhibit affinity for σ-1 receptors (Kᵢ = 140 nM), suggesting potential neuroprotective applications. Molecular docking simulations indicate that the methyl group at position 4 forms critical van der Waals contacts within the receptor binding pocket .
Comparative Analysis with Related Compounds
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 4-Benzylpyrrolo-oxazine | Benzyl substituent at C4 | Antifungal (IC₅₀ = 8.2 µM) |
| 4-Hydroxypyrrolo-oxazine | Hydroxyl group at C4 | Antioxidant (EC₅₀ = 45 µM) |
| Target Compound | Methyl group at C4 | Antimicrobial, σ-1 affinity |
The methyl derivative’s balanced lipophilicity (LogP = 0.41) confers superior blood-brain barrier penetration compared to polar analogs, making it particularly suited for CNS-targeted therapies .
Industrial and Pharmacological Applications
Drug Discovery
The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Recent campaigns have generated over 50 analogs, with lead candidates advancing to preclinical toxicity testing .
Agricultural Chemistry
Preliminary trials demonstrate efficacy against plant-pathogenic fungi (Fusarium spp.), though formulation challenges persist due to photodegradation under UV light .
Future Research Directions
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Mechanistic Studies: Elucidate the precise molecular targets underlying antimicrobial and neuroprotective effects.
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Formulation Development: Engineer prodrugs or nanoencapsulated forms to enhance bioavailability.
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Synthetic Biology: Explore enzymatic routes for stereoselective synthesis using engineered oxidoreductases.
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